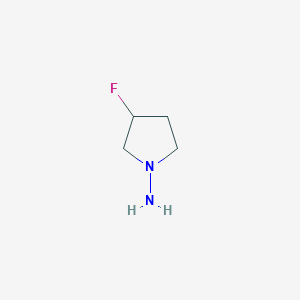
3-Fluoropyrrolidin-1-amine
概要
説明
3-Fluoropyrrolidin-1-amine (3-FPA) is a chemical compound that belongs to the class of pyrrolidines. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidines, including this compound, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .Molecular Structure Analysis
The molecular formula of this compound is C4H8FN. One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which means that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学的研究の応用
Fluorinated Pyrrolidine Synthesis
3-Fluoropyrrolidin-1-amine is pivotal in synthesizing various fluorinated pyrrolidines. These compounds are synthesized through intramolecular aminofluorination reactions, fluorocyclizations, and iodocyclisations of homoallylic amines and allylic fluorides. The presence of the fluorine atom in these structures significantly influences their chemical properties, enhancing their utility in drug development and organic synthesis.
Intramolecular Aminofluorination : The synthesis of 3-fluoropyrrolidines has been achieved through intramolecular aminofluorination of homoallylic amines. A study demonstrated the use of boron trifluoride etherate as an efficient fluorinating agent in this context, mediated by hypervalent iodine(III) reagents (Cui et al., 2014).
Iodocyclisation : Another research highlighted the preparation of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides via 5-exo-trig iodocyclisation, demonstrating the influence of allylic fluorine substituents on stereocontrol (Combettes et al., 2012).
Metal-Free Fluoroamination : The metal-free fluoroamination of allylsilanes to 3-fluoropyrrolidines using Selectfluor® was successfully performed, highlighting the stereochemical outcomes based on the alkene precursor's geometry (Combettes et al., 2012).
Medicinal Chemistry Applications
This compound derivatives are investigated for their potential in drug discovery, particularly as inhibitors of biological targets like dipeptidyl peptidase IV (DPP-IV) and for their antibacterial properties.
Dipeptidyl Peptidase-IV Inhibitors : Research into fluoropyrrolidine amides has shown these compounds to be potent inhibitors of DP-IV, with significant selectivity and pharmacokinetic properties, indicating their potential for treating diseases like diabetes (Caldwell et al., 2004).
Antibacterial Agents : The synthesis of fluorinated pyrrolidine derivatives, such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, has been explored for their antibacterial activity, offering a pathway to new antibacterial agents (Egawa et al., 1984).
Safety and Hazards
将来の方向性
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . This suggests that 3-Fluoropyrrolidin-1-amine and other pyrrolidines could have potential applications in drug discovery .
作用機序
Target of Action
The primary target of 3-Fluoropyrrolidin-1-amine is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a common target for drugs used to treat type 2 diabetes .
Mode of Action
This inhibition could lead to changes in glucose metabolism, potentially providing therapeutic benefits for conditions like type 2 diabetes .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to glucose metabolism . By inhibiting Dipeptidyl peptidase 4, this compound could potentially increase the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release .
Pharmacokinetics
These properties would significantly impact the bioavailability of this compound and thus its therapeutic potential .
Result of Action
Given its target, it is likely that it affects glucose metabolism at the cellular level . This could potentially lead to improved glycemic control in individuals with type 2 diabetes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other drugs, the individual’s health status, genetic factors, and lifestyle choices .
生化学分析
Biochemical Properties
3-Fluoropyrrolidin-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and immune regulation . The compound acts as an inhibitor of DPP-4, thereby modulating the enzyme’s activity and affecting downstream biochemical pathways.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-4 by this compound can lead to altered glucose metabolism and immune responses . Additionally, the compound’s interaction with cell surface receptors and transporters can impact cellular uptake and distribution, further influencing cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition prevents the cleavage of specific peptides, leading to altered signaling pathways and metabolic processes. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of DPP-4 and associated metabolic changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydroxylation and amide hydrolysis, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with these transporters influences its localization and accumulation in different cellular compartments. This distribution pattern can impact the compound’s overall activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, can further influence its subcellular targeting and activity.
特性
IUPAC Name |
3-fluoropyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FN2/c5-4-1-2-7(6)3-4/h4H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCVASIMCJSYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



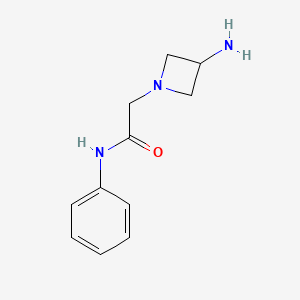
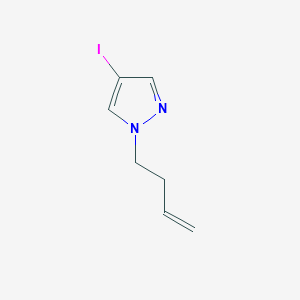
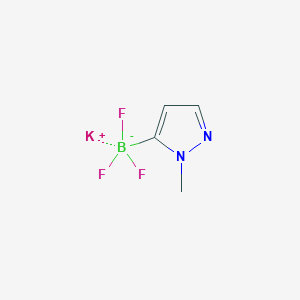
![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)
![Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide](/img/structure/B1490576.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1490578.png)


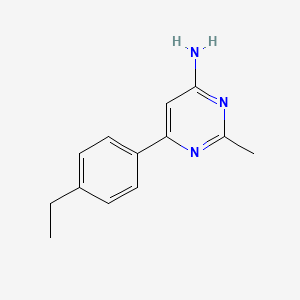

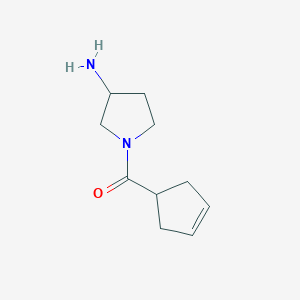
![{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490589.png)
